1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1171764-30-9
VCID: VC2630655
InChI: InChI=1S/C15H18N2O2/c1-9(2)12-5-7-13(8-6-12)17-11(4)14(15(18)19)10(3)16-17/h5-9H,1-4H3,(H,18,19)
SMILES: CC1=C(C(=NN1C2=CC=C(C=C2)C(C)C)C)C(=O)O
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol

1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

CAS No.: 1171764-30-9

Cat. No.: VC2630655

Molecular Formula: C15H18N2O2

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid - 1171764-30-9

Specification

CAS No. 1171764-30-9
Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
IUPAC Name 3,5-dimethyl-1-(4-propan-2-ylphenyl)pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C15H18N2O2/c1-9(2)12-5-7-13(8-6-12)17-11(4)14(15(18)19)10(3)16-17/h5-9H,1-4H3,(H,18,19)
Standard InChI Key FWWCOCZDSBATDC-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C2=CC=C(C=C2)C(C)C)C)C(=O)O
Canonical SMILES CC1=C(C(=NN1C2=CC=C(C=C2)C(C)C)C)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is characterized by a five-membered heterocyclic pyrazole ring containing two adjacent nitrogen atoms. The compound features an isopropyl group attached to the phenyl ring, two methyl groups at positions 3 and 5 on the pyrazole ring, and a carboxylic acid functional group at position 4. The structural complexity of this compound contributes to its unique chemical behavior and potential applications in various fields.

Chemical Identification Information

The following table provides essential identification information for 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid:

ParameterInformation
CAS Number1171764-30-9
Molecular FormulaC₁₅H₁₈N₂O₂
Molecular Weight258.32 g/mol
IUPAC Name3,5-dimethyl-1-(4-propan-2-ylphenyl)pyrazole-4-carboxylic acid
SMILES NotationCC1=C(C(=NN1C2=CC=C(C=C2)C(C)C)C)C(=O)O
InChIInChI=1S/C15H18N2O2/c1-9(2)12-5-7-13(8-6-12)17-11(4)14(15(18)19)10(3)16-17/h5-9H,1-4H3,(H,18,19)
InChI KeyFWWCOCZDSBATDC-UHFFFAOYSA-N

Table 1: Chemical identification parameters for 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Structural Features

The compound's structure includes several key components that define its chemical behavior:

  • A pyrazole core ring with two adjacent nitrogen atoms at positions 1 and 2

  • Methyl groups at positions 3 and 5 of the pyrazole ring

  • A carboxylic acid group at position 4 of the pyrazole ring

  • A 4-isopropylphenyl substituent attached to nitrogen at position 1

This arrangement of functional groups contributes to the compound's specific chemical reactivity profile and potential applications in various fields of research .

Physical and Chemical Properties

Physical and chemical properties of 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid are essential for understanding its behavior in different environments and potential applications.

Physical Properties

The compound exhibits characteristic physical properties that are summarized in the following table:

PropertyValueStatus
Physical StateSolidObserved
Melting Point174-177°CExperimental
Boiling Point405.6±33.0°C at 760 mmHgPredicted
Density1.15±0.1 g/cm³Predicted
Flash Point199.1±25.4°CPredicted
LogP4.47Predicted
Vapor Pressure0.0±1.0 mmHg at 25°CPredicted
Index of Refraction1.581Predicted

Table 2: Physical properties of 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

The relatively high melting point (174-177°C) indicates strong intermolecular forces, likely due to hydrogen bonding involving the carboxylic acid group. The predicted high boiling point (405.6±33.0°C) further supports the presence of significant intermolecular interactions .

Chemical Properties

The chemical behavior of this compound is influenced by several functional groups:

  • Carboxylic Acid Group: The carboxylic acid functional group at position 4 of the pyrazole ring contributes to the acidic nature of the compound, with a predicted pKa of 3.05±0.32 . This group can participate in typical carboxylic acid reactions, including esterification, amidation, and salt formation.

  • Pyrazole Ring: The pyrazole heterocyclic core provides aromatic character and can participate in various electrophilic substitution reactions, although typically with reduced reactivity compared to benzene due to the electron-withdrawing effect of the nitrogen atoms.

  • Isopropylphenyl Group: This substituent introduces lipophilicity to the molecule, as indicated by the predicted LogP value of 4.47, suggesting good solubility in organic solvents but limited water solubility .

The compound's hazard classification identifies it as an irritant, suggesting potential for skin, eye, and respiratory irritation upon direct contact or exposure .

Comparison with Similar Compounds

Comparing 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid with structurally related compounds provides insights into structure-property relationships and potential applications.

Structural Analogs Comparison

CompoundMolecular FormulaMolecular WeightDistinguishing Features
1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acidC₁₅H₁₈N₂O₂258.32 g/molIsopropyl group on phenyl ring
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acidC₁₂H₁₂N₂O₂216.24 g/molLacks isopropyl substituent on phenyl ring
1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl esterC₁₅H₁₈N₂O₃274.32 g/molContains methoxy instead of isopropyl group and is esterified

Table 3: Comparison of 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid with related pyrazole derivatives

The structural differences between these compounds, particularly in the substituents on the phenyl ring and the carboxylic acid functionality, can significantly affect their physical properties, chemical reactivity, and biological activities. For example, the isopropyl group in the title compound likely increases lipophilicity compared to the unsubstituted phenyl analog, potentially affecting cellular penetration and binding to biological targets .

Structure-Activity Relationships

The presence of specific functional groups affects the compound's properties:

  • N-Aryl substitution: The aryl group at position 1 (N1) of the pyrazole ring influences the electronic properties of the heterocycle and can affect binding to biological targets.

  • Methyl groups: The methyl groups at positions 3 and 5 modify the electronic distribution within the pyrazole ring and can impact reactivity and binding affinity.

  • Carboxylic acid group: This functional group provides acidity and hydrogen-bonding capability, important for interactions with biological targets and for further chemical transformations.

  • Isopropyl substituent: The isopropyl group on the phenyl ring increases lipophilicity and can influence membrane permeability and receptor binding properties .

SupplierCountryTypical Purity
Matrix ScientificUnited States>95%
Wuhan Chemwish Technology Co., LtdChinaNot specified
Key Organics LimitedUnited KingdomNot specified
Alchem Pharmtech, Inc.United StatesNot specified
Vulcan ChemNot specifiedNot specified

Table 4: Commercial suppliers of 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

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